Bromamphenicol
Overview
Description
Bromamphenicol is a dibrominated derivative of the antibiotic chloramphenicol.
Mechanism of Action
Target of Action
Bromamphenicol’s primary target is the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacteria’s ability to adhere to host cells, which is a critical step in the infection process.
Mode of Action
It is known to interact with its target, potentially disrupting the function of the dr hemagglutinin structural subunit . This disruption could inhibit the bacteria’s ability to adhere to host cells, thereby preventing infection.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the spread of antimicrobial resistance . These factors could potentially impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Bromamphenicol interacts with the Dr hemagglutinin structural subunit in Escherichia coli . It inhibits rat liver mitochondrial and E. coli protein synthesis by 90.6 and 98.8%, respectively, when used at a concentration of 93 μM . It also inhibits DNA synthesis in human lymphoblastoid cells by 83% at 1 mM .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on protein synthesis. This inhibition can lead to a decrease in cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the Dr hemagglutinin structural subunit in Escherichia coli . This interaction leads to the inhibition of protein synthesis, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound, like other antibiotics, can change over time due to factors such as the stability and degradation of the compound .
Dosage Effects in Animal Models
It is generally understood that the effects of drugs can vary with dosage, and this is likely to be the case with this compound .
Metabolic Pathways
It is known that this compound can inhibit protein synthesis, which is a key metabolic process .
Transport and Distribution
It is known that this compound can interact with the Dr hemagglutinin structural subunit in Escherichia coli, suggesting that it may be transported to and distributed within bacterial cells .
Subcellular Localization
Given its role in inhibiting protein synthesis, it is likely that this compound localizes to the ribosomes where protein synthesis occurs .
Preparation Methods
The synthesis of Bromamphenicol involves the bromination of chloramphenicol. The reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Bromamphenicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its effects on protein synthesis in bacterial cells and its potential as an antibacterial agent.
Medicine: Studied for its potential therapeutic applications, particularly in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Bromamphenicol is similar to other nitrobenzene derivatives and chloramphenicol analogs. Some of the similar compounds include:
Chloramphenicol: The parent compound from which this compound is derived. It also inhibits protein synthesis but lacks the bromine atoms.
Nitrobenzene: A simpler compound with a nitro group attached to a benzene ring, used in various industrial applications.
Dibromochloramphenicol: Another brominated derivative with different bromination patterns.
This compound is unique due to its specific dibromination, which enhances its antibacterial properties and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
Record name | Bromamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.